molecular formula C18H11F3N2OS B4657949 1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Cat. No.: B4657949
M. Wt: 360.4 g/mol
InChI Key: FPRFXKWDGLSAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE is a complex organic compound characterized by the presence of fluorine atoms and a pyrimidinyl group

Preparation Methods

The synthesis of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrimidinyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyrimidinyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2OS/c19-12-3-1-11(2-4-12)16-7-8-22-18(23-16)25-10-17(24)14-6-5-13(20)9-15(14)21/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRFXKWDGLSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 4
Reactant of Route 4
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
1-(2,4-DIFLUOROPHENYL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.